2,3,5-Trichloroisonicotinic acid

Description

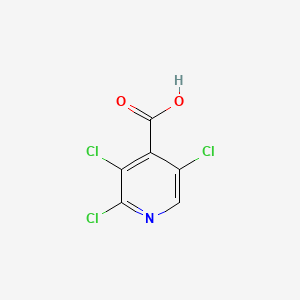

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trichloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-2-1-10-5(9)4(8)3(2)6(11)12/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMTYHMQJHSRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449287 | |

| Record name | 2,3,5-trichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406676-18-4 | |

| Record name | 2,3,5-trichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trichloropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3,5-Trichloroisonicotinic Acid

This technical guide provides a comprehensive overview of the potential synthetic pathways for 2,3,5-trichloroisonicotinic acid, a chemical compound of interest to researchers, scientists, and professionals in drug development. Due to the absence of a directly published, single-step synthesis, this document outlines plausible multi-step routes based on established chemical transformations. The guide details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways and experimental workflows.

Introduction

This compound is a substituted pyridine derivative with potential applications in various fields of chemical research and development. Its synthesis is not widely documented in publicly available literature, necessitating a theoretical approach based on known reactions for the synthesis of its constituent parts: a trichlorinated pyridine ring and a carboxylic acid group at the 4-position. This guide explores the most viable synthetic strategies, focusing on the preparation of the key intermediate, 2,3,5-trichloropyridine, and its subsequent carboxylation.

Proposed Synthetic Pathways

Two primary retrosynthetic pathways are proposed for the synthesis of this compound.

Pathway A involves the initial synthesis of 2,3,5-trichloropyridine, followed by the introduction of a carboxylic acid group at the 4-position.

Pathway B focuses on the synthesis of a pre-functionalized intermediate, 2,3,5-trichloro-4-methylpyridine, which is then oxidized to the final product.

Caption: Retrosynthetic analysis of this compound.

Pathway A: Synthesis via 2,3,5-Trichloropyridine and Subsequent Carboxylation

This pathway is divided into two main stages: the synthesis of the 2,3,5-trichloropyridine intermediate and its subsequent carboxylation at the C4 position.

Stage 1: Synthesis of 2,3,5-Trichloropyridine

Several methods have been reported for the synthesis of 2,3,5-trichloropyridine. Two prominent methods are detailed below.

Method 1.1: Reductive Dechlorination of Pentachloropyridine

This method involves the selective removal of chlorine atoms from the more readily available pentachloropyridine.

Caption: Reductive dechlorination of pentachloropyridine.

Experimental Protocol: Reductive Dechlorination [1]

-

Reaction Setup: A 500 mL, 3-neck flask is equipped with a reflux condenser, heater, thermometer, and stirrer.

-

Charging Reactants: The flask is charged with 200 mL of 6N ammonium hydroxide, 39.0 g (0.60 gram atom) of zinc dust, 100 mL of toluene, and 25.1 g (0.1 mole) of pentachloropyridine.

-

Reaction Conditions: The mixture's pH is approximately 12.6. The mixture is heated to 70°C with stirring and maintained at these conditions for 35 hours.

-

Work-up: After 35 hours, the reaction mixture is cooled to 20°C and filtered to remove insoluble materials.

-

Purification: The filter cake is washed with toluene. The combined filtrate and washings are concentrated by distillation to yield 2,3,5-trichloropyridine.

Quantitative Data: Reductive Dechlorination

| Precursor | Reagents | Temperature | Time | Yield | Purity | Reference |

| Pentachloropyridine | Zinc dust, NH4OH, Toluene | 70°C | 35 h | 52% | Not specified | [1] |

| 2,3,5,6-Tetrachloropyridine | Zinc dust, NaOH, Benzene | Reflux (~79°C) | 5 h | 77% | Not specified | [2] |

Method 1.2: Multi-step Synthesis from 2-Chloropyridine

This approach involves a sequence of reactions starting from 2-chloropyridine.[3]

Caption: Synthesis of 2,3,5-trichloropyridine from 2-chloropyridine.

Experimental Protocol: Synthesis from 2-Chloropyridine (Generalized) [3]

-

Step 1: Alcoholysis/Hydrolysis: 2-Chloropyridine is reacted with an alcohol or water under basic catalysis at elevated temperatures (60°C to reflux) to form a 2-alkoxypyridine intermediate.

-

Step 2: Chlorination: The 2-alkoxypyridine is then chlorinated using a suitable chlorinating agent in the presence of a base to yield 3,5-dichloro-2-alkoxypyridine.

-

Step 3: Final Chlorination: The 3,5-dichloro-2-alkoxypyridine is subjected to a final chlorination step to afford 2,3,5-trichloropyridine.

Quantitative Data: Synthesis from 2-Chloropyridine [3]

| Step | Product | Yield | Purity |

| 1 | 2-Alkoxypyridine | >95% | >98% |

| 2 | 3,5-Dichloro-2-alkoxypyridine | >90% | >96% |

| 3 | 2,3,5-Trichloropyridine | >90% | >98% |

Stage 2: Carboxylation of 2,3,5-Trichloropyridine

The introduction of a carboxylic acid group at the C4 position of the pyridine ring can be challenging, especially with an electron-deficient ring system. A modern copper-catalyzed method appears most promising.

Method 2.1: Copper-Catalyzed C4-Carboxylation with CO₂ [4][5][6]

This method involves a two-step, one-pot process: C-H phosphination followed by a copper-catalyzed carboxylation with carbon dioxide.

Caption: Copper-catalyzed C4-carboxylation of 2,3,5-trichloropyridine.

Experimental Protocol: Copper-Catalyzed C4-Carboxylation (Adapted) [4][5]

-

C-H Phosphination (in situ): In a reaction vessel under an inert atmosphere, 2,3,5-trichloropyridine would be subjected to a C-H phosphination reaction.

-

Copper-Catalyzed Carboxylation: To the resulting pyridylphosphonium salt intermediate, CuCl as a catalyst, N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand, ZnEt₂ as a reductant, and a suitable solvent such as dimethylacetamide (DMA) are added.

-

CO₂ Addition: Carbon dioxide (1 atm) is then introduced into the reaction mixture.

-

Reaction Conditions: The reaction is carried out at room temperature.

-

Work-up and Purification: Standard aqueous work-up and chromatographic purification would be employed to isolate the desired this compound.

Quantitative Data: C4-Carboxylation of Pyridines

While specific data for 2,3,5-trichloropyridine is not available, the general method provides moderate to high yields for a range of pyridine derivatives.

| Substrate Type | Yield Range | Reference |

| Various Pyridine Derivatives | Moderate to High | [4][6] |

Pathway B: Synthesis via Oxidation of 2,3,5-Trichloro-4-methylpyridine

This pathway involves the synthesis of a 4-methyl substituted trichloropyridine, followed by oxidation of the methyl group to a carboxylic acid.

Stage 1: Synthesis of 2,3,5-Trichloro-4-methylpyridine

The synthesis of this specific intermediate is not extensively detailed in the searched literature, but it is commercially available, suggesting established synthetic routes exist.[7]

Stage 2: Oxidation of the Methyl Group

The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a well-known transformation.

References

- 1. prepchem.com [prepchem.com]

- 2. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 3. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 4. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]

- 5. Copper-Catalyzed C4-selective Carboxylation of Pyridines with CO2 via Pyridylphosphonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,3,5-Trichloro-4-methylpyridine | 53939-29-0 | DCA93929 [biosynth.com]

Technical Guide: Physicochemical Properties of 2,3,5-Trichloroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 2,3,5-Trichloroisonicotinic acid. Due to the limited availability of experimentally determined data in peer-reviewed literature and chemical databases, this guide also furnishes comprehensive, standard experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

The fundamental molecular properties of this compound have been established.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₃NO₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 226.4 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2,3,5-trichloropyridine-4-carboxylic acid | --INVALID-LINK-- |

| CAS Number | 406676-18-4 | --INVALID-LINK--, --INVALID-LINK-- |

Key Physicochemical Parameters: Data and Experimental Protocols

Workflow for Physicochemical Property Determination

The following diagram outlines a general workflow for the experimental characterization of the key physicochemical properties of a solid organic compound like this compound.

Melting Point

Status: Experimental data not found in the searched literature.

Experimental Protocol: Capillary Melting Point Determination [1][2][3][4][5]

-

Sample Preparation: A small amount of dry this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a calibrated melting point apparatus with controlled heating.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Melting Range: The melting point is reported as the range T1-T2. A narrow range typically indicates high purity.

Boiling Point

Status: Experimental data not found in the searched literature. Given that the compound is a solid at room temperature, it is expected to have a high boiling point and may decompose before boiling at atmospheric pressure.

Water Solubility

Status: Experimental data not found in the searched literature. As a chlorinated aromatic carboxylic acid, its solubility in water is expected to be low but may increase in alkaline solutions due to salt formation.

Experimental Protocol: Shake-Flask Method [6][7][8][9]

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.

-

Quantification: A carefully withdrawn aliquot of the clear supernatant is analyzed using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved acid. The concentration at saturation is the water solubility.

Acidity Constant (pKa)

Status: Experimental data not found in the searched literature. The presence of the carboxylic acid group suggests acidic properties, which will be influenced by the electron-withdrawing effects of the three chlorine atoms and the pyridine ring nitrogen.

Experimental Protocol: Potentiometric Titration [10][11]

-

Solution Preparation: A precise weight of this compound is dissolved in a known volume of a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) if water solubility is low.[11] An inert salt (e.g., KCl) is added to maintain constant ionic strength.[10]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Octanol-Water Partition Coefficient (LogP)

Status: Experimental data not found in the searched literature. This value is a critical indicator of the compound's lipophilicity.

Experimental Protocol: Shake-Flask Method [12][13]

-

Phase Preparation: n-Octanol and water are mutually saturated by mixing and then separating the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase (water) in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously to facilitate the partitioning of the acid between the two immiscible layers and then left to stand until the phases have completely separated. The pH of the aqueous phase should be controlled with a buffer to ensure the acid is in its neutral form.

-

Quantification: The concentration of the acid in both the n-octanol and the aqueous layers is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]

Signaling Pathways and Biological Activity

Currently, there is no readily available information in the searched scientific literature regarding the specific signaling pathways or biological mechanisms of action for this compound. Further research would be required to elucidate its pharmacological or toxicological profile.

References

- 1. byjus.com [byjus.com]

- 2. pennwest.edu [pennwest.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. almaaqal.edu.iq [almaaqal.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. bellevuecollege.edu [bellevuecollege.edu]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. agilent.com [agilent.com]

- 13. acdlabs.com [acdlabs.com]

2,3,5-Trichloroisonicotinic Acid: A Compound Awaiting Exploration

CAS Number: 406676-18-4

For Researchers, Scientists, and Drug Development Professionals

This document serves to consolidate the currently available information on 2,3,5-Trichloroisonicotinic acid. Despite its commercial availability, a comprehensive review of scientific literature and chemical databases reveals a notable absence of in-depth technical data for this compound. This guide, therefore, highlights the existing foundational information and underscores the significant opportunities for future research.

Core Compound Identification

This compound is a chlorinated derivative of isonicotinic acid. Basic chemical and physical properties are summarized below, primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 406676-18-4 | [1][2][3][4][5] |

| Molecular Formula | C₆H₂Cl₃NO₂ | [1][2][3] |

| Molecular Weight | 226.45 g/mol | [1] |

| IUPAC Name | 2,3,5-trichloropyridine-4-carboxylic acid | [3] |

| Synonyms | This compound | [3] |

| Purity (Typical) | 98% | [1][4] |

Synthesis and Experimental Protocols

Due to the lack of published experimental studies, no established protocols for its use in biological or chemical assays can be provided at this time.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity, mechanism of action, or associated signaling pathways of this compound. The broader family of isonicotinic acid derivatives has been explored for various therapeutic applications, including antitubercular and anti-inflammatory activities.[7][8] However, it is crucial to note that these activities are not directly attributable to the 2,3,5-trichloro substituted variant.

The biological impact of the specific substitution pattern of three chlorine atoms at the 2, 3, and 5 positions of the isonicotinic acid scaffold remains uninvestigated.

Future Research and Opportunities

The absence of comprehensive data for this compound presents a clear opportunity for novel research. Key areas for investigation include:

-

Development and optimization of a synthetic route.

-

Characterization of its physicochemical properties.

-

Screening for biological activity across various assays (e.g., antimicrobial, anticancer, anti-inflammatory).

-

Toxicological evaluation.

-

If biologically active, elucidation of its mechanism of action and interaction with cellular signaling pathways.

Logical Relationship: From Precursor to Potential Applications

While specific data is lacking for the target compound, a logical workflow for its investigation can be proposed. This workflow illustrates the necessary steps from synthesis to the potential discovery of novel therapeutic applications.

Caption: Proposed research workflow for this compound.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound | CAS: 406676-18-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. pschemicals.com [pschemicals.com]

- 4. chemsavers.com [chemsavers.com]

- 5. 406676-18-4|this compound|BLD Pharm [bldpharm.com]

- 6. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3,5-Trichloroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trichloroisonicotinic acid, a halogenated derivative of isonicotinic acid, represents a chemical scaffold with potential applications in medicinal chemistry and agrochemical development. Its structural features, characterized by a pyridine ring substituted with three chlorine atoms and a carboxylic acid group, suggest the possibility of diverse biological activities. This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and a discussion of its potential, yet currently unexplored, biological significance. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines established chemical principles with data from structurally related compounds to offer a predictive yet scientifically grounded perspective for researchers interested in this molecule.

Molecular Structure and Chemical Identity

This compound, with the IUPAC name 2,3,5-trichloropyridine-4-carboxylic acid, is a small organic molecule. Its core is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This ring is substituted with three chloro groups at positions 2, 3, and 5, and a carboxylic acid group at position 4.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 2,3,5-trichloropyridine-4-carboxylic acid |

| Synonyms | 2,3,5-trichloro-4-pyridinecarboxylic acid |

| CAS Number | 406676-18-4 |

| Molecular Formula | C₆H₂Cl₃NO₂ |

| Molecular Weight | 226.45 g/mol |

| Canonical SMILES | C1=C(C(=C(N=C1Cl)Cl)C(=O)O)Cl |

| InChI Key | Not readily available |

Predicted Physicochemical and Spectroscopic Data

Direct experimental data for this compound is scarce in the public domain. The following tables summarize predicted physicochemical properties and spectroscopic characteristics based on its chemical structure and established principles of analytical chemistry. These predictions can guide initial experimental design and characterization.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Notes |

| Physical State | Colorless to light yellow crystalline solid | Based on similar compounds. |

| Melting Point | >150 °C | Expected to be a high-melting solid due to molecular rigidity and potential for intermolecular hydrogen bonding. |

| Boiling Point | >300 °C (decomposes) | High boiling point expected, with likely decomposition before boiling at atmospheric pressure. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The carboxylic acid group imparts some polarity, but the chlorinated pyridine ring is largely nonpolar. |

| pKa | 2-3 | The electron-withdrawing effects of the three chlorine atoms are expected to significantly increase the acidity of the carboxylic acid compared to isonicotinic acid (pKa ≈ 4.9). |

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | A single, broad singlet in the downfield region (δ 10-13 ppm) corresponding to the carboxylic acid proton. The pyridine ring has no protons. |

| ¹³C NMR | Approximately 6 signals are expected: one for the carboxylic carbon (~165-175 ppm) and five for the pyridine ring carbons, with chemical shifts influenced by the nitrogen and chlorine substituents. |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹)- Sharp C=O stretch from the carboxylic acid (1700-1730 cm⁻¹)- C=C and C=N stretching vibrations of the pyridine ring (1400-1600 cm⁻¹)- C-Cl stretching vibrations (below 800 cm⁻¹) |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the exact mass.- Characteristic isotopic pattern for three chlorine atoms.- Fragmentation pattern may show loss of COOH, Cl, and other fragments. |

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on established organic chemistry reactions. A potential pathway involves the multi-step chlorination and subsequent oxidation of a suitable pyridine precursor.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol Considerations:

A potential, though unverified, experimental approach could involve the following conceptual steps:

-

Chlorination of Isonicotinic Acid: Isonicotinic acid could be subjected to strong chlorinating agents such as phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) at elevated temperatures. This would likely lead to the formation of various chlorinated pyridine intermediates.

-

Control of Chlorination: Achieving the specific 2,3,5-trichloro substitution pattern would require careful control of reaction conditions (temperature, pressure, reaction time, and stoichiometry of reagents). It is possible that a mixture of isomers would be formed, necessitating purification by chromatography or crystallization.

-

Alternative Starting Materials: An alternative approach could start from an already partially chlorinated pyridine derivative, followed by the introduction of the carboxylic acid group, for instance, through lithiation and subsequent reaction with carbon dioxide.

Potential Biological Significance and Applications

Derivatives of isonicotinic acid are known to exhibit a wide range of biological activities. The parent compound is a precursor to the antitubercular drug isoniazid. The introduction of halogen atoms, particularly chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

While no specific biological studies on this compound have been identified, its structure suggests potential for investigation in the following areas:

-

Antimicrobial Activity: Halogenated aromatic compounds are known to possess antimicrobial properties. This molecule could be screened against various bacterial and fungal strains.

-

Herbicidal/Pesticidal Activity: Many commercial herbicides and pesticides contain chlorinated heterocyclic scaffolds. The structural similarity suggests potential applications in agrochemical research.

-

Enzyme Inhibition: The carboxylic acid group can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of various enzymes. The trichlorinated pyridine ring provides a rigid and lipophilic moiety that could contribute to binding affinity.

The logical workflow for investigating the biological potential of this compound is outlined below.

Caption: Workflow for the biological investigation of this compound.

Conclusion

This compound is a chemical entity with a well-defined structure but limited publicly available experimental data. This guide has provided a theoretical framework for its properties and potential synthesis, aiming to stimulate further research into this and related compounds. The predictions for its physicochemical and spectroscopic characteristics offer a starting point for its empirical characterization. Given the established biological importance of isonicotinic acid derivatives, this compound represents a valid, albeit underexplored, target for discovery efforts in both pharmaceutical and agrochemical research. Future experimental work is necessary to validate the predictions made herein and to fully elucidate the potential of this molecule.

Spectroscopic Analysis of 2,3,5-Trichloroisonicotinic Acid: A Technical Guide

Disclaimer: Extensive searches of public spectroscopic databases and chemical literature did not yield experimentally obtained NMR, IR, and mass spectrometry data for 2,3,5-trichloroisonicotinic acid. The following data is a theoretical prediction based on the chemical structure and established spectroscopic principles.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, alongside generalized experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | H-6 |

| ~13-14 | Broad Singlet | 1H | COOH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~152 | C-2 |

| ~148 | C-6 |

| ~140 | C-4 |

| ~135 | C-3 |

| ~125 | C-5 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1550 | Medium | C=C/C=N stretch (aromatic ring) |

| ~1300 | Medium | C-O stretch |

| 800-700 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 225/227/229 | High | [M]⁺ (Molecular ion with chlorine isotopes) |

| 180/182/184 | Medium | [M-COOH]⁺ |

| 145/147 | Medium | [M-COOH-Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Set appropriate parameters, including spectral width, acquisition time, and number of scans.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Collection:

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

Clean the ATR crystal and anvil thoroughly after the measurement.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

-

Ionization:

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

-

Mass Analysis:

-

The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Navigating the Solubility Landscape of 2,3,5-Trichloroisonicotinic Acid in Organic Solvents: A Technical Guide

For Immediate Release

Introduction: The Challenge of Solubility Prediction

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. 2,3,5-Trichloroisonicotinic acid, a substituted pyridine carboxylic acid, presents a complex case for solubility prediction due to the presence of both a polar carboxylic acid group and lipophilic chloro-substituents on the aromatic ring.

Lacking direct experimental data, a practical approach involves examining the solubility of structurally similar molecules. This comparative analysis can offer qualitative predictions and a foundational understanding of the compound's likely behavior in different solvent classes.

Comparative Solubility Analysis of Structurally Related Compounds

To provide a frame of reference, this section summarizes the available quantitative solubility data for picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and various isomers of trichlorobenzoic acid. These compounds share key structural motifs with this compound, namely the pyridine or benzene ring and the carboxylic acid functional group, with varying degrees of chlorination.

Table 1: Solubility of Picolinic Acid in Selected Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Ethanol | 25 | 6.89[1] |

| Water | 20 | Very Soluble[1] |

| Benzene | - | Difficulty Soluble[1] |

| Chloroform | - | Difficulty Soluble[1] |

| Diethyl Ether | - | Difficulty Soluble[1] |

| Carbon Disulfide | - | Insoluble[1] |

Table 2: Solubility of Nicotinic Acid in Selected Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/dm³) |

| Dimethyl Sulfoxide (DMSO) | 25 | ~1[2] | - |

| Dimethylformamide (DMF) | 25 | ~1[2] | - |

| Water | 25 | 16.67 | 0.135 |

| Ethanol | 25 | - | 0.058 |

| Acetone | 25 | - | 0.007 |

| Diethyl Ether | 25 | - | 0.001 |

| Acetonitrile | 25 | - | 0.0006 |

Note: The solubility of nicotinic acid in DMSO and DMF is qualitatively described as approximately 1 mg/mL.[2] Molar solubility data for other solvents is derived from mole fraction data presented in literature.[3]

Table 3: Qualitative Solubility of Trichlorobenzoic Acid Isomers

| Compound | Solvent Class | Qualitative Solubility |

| 2,3,5-Trichlorobenzoic acid | Acetonitrile, DMSO | Slightly Soluble[4] |

| 2,4,6-Trichlorobenzoic acid | Polar organic (methanol, ethanol, acetone) | Generally Soluble[5] |

| 3,4,5-Trichlorobenzoic acid | Ethanol, Acetone, Ethyl Acetate | Moderately Soluble[6] |

From this comparative data, it can be inferred that this compound is likely to exhibit limited solubility in non-polar solvents and greater solubility in polar organic solvents, particularly those capable of hydrogen bonding. The presence of three chlorine atoms will likely decrease its solubility in water compared to its non-chlorinated parent compounds, picolinic and nicotinic acid.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data for this compound, direct experimental measurement is necessary. The following sections detail two common and reliable methods for determining the solubility of a solid in a liquid solvent.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[7][8][9]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.[7]

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[10]

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[7][11]

-

Solvent Evaporation: A known mass or volume of the clear supernatant is transferred to a pre-weighed container.

-

Drying and Weighing: The solvent is carefully evaporated, and the remaining solid residue (the dissolved solute) is dried to a constant weight.[7]

-

Calculation: The solubility is calculated as the mass of the dissolved solute per unit mass or volume of the solvent.

UV/Vis Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV/Vis absorbance spectrum in the chosen solvent. It is a high-throughput method that relies on the relationship between absorbance and concentration (Beer-Lambert Law).[10][12]

Methodology:

-

Determine Wavelength of Maximum Absorbance (λmax): A dilute solution of this compound in the solvent of interest is scanned with a UV/Vis spectrophotometer to identify the λmax.[10]

-

Prepare a Calibration Curve:

-

A stock solution of accurately known concentration is prepared.

-

A series of standard solutions of decreasing concentrations are prepared by diluting the stock solution.

-

The absorbance of each standard solution is measured at the λmax.

-

A calibration curve of absorbance versus concentration is plotted. A linear relationship is expected.[12]

-

-

Prepare Saturated Solution: A saturated solution is prepared and equilibrated as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Analysis:

-

The saturated solution is filtered to remove undissolved solids.[10]

-

The clear filtrate is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

The absorbance of the diluted sample is measured at the λmax.

-

-

Calculation: The concentration of the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by accounting for the dilution factor.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents remains to be published, this guide provides a robust framework for researchers. By leveraging comparative data from structurally similar compounds, scientists can make informed initial assessments. Crucially, the detailed experimental protocols for both gravimetric and UV/Vis spectrophotometric methods empower laboratories to generate the precise, quantitative data necessary for advancing their research and development efforts. The provided workflows offer a clear visual guide to these essential experimental procedures.

References

- 1. picolinic acid [chemister.ru]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,3,5-Trichlorobenzoic acid | 50-73-7 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. rjptonline.org [rjptonline.org]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2,3,5-Trichloroisonicotinic Acid: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trichloroisonicotinic acid, a halogenated derivative of isonicotinic acid, serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its discovery, historical development, synthetic methodologies, and known biological activities. While specific details of its initial discovery remain elusive in readily available literature, its importance is underscored by its role as a precursor to potent herbicides. This document consolidates available data on its synthesis, including detailed experimental protocols for related compounds, and explores its presumed mechanism of action as a synthetic auxin herbicide.

Introduction

This compound, with the chemical formula C₆H₂Cl₃NO₂, is a crystalline solid that has garnered significant interest in the chemical and agricultural industries.[1] Its structural similarity to other synthetic auxin herbicides, such as those in the picolinic acid family, suggests a similar mode of action in disrupting plant growth. This guide aims to provide a detailed technical resource for researchers and professionals working with this compound and its derivatives.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| CAS Number | 406676-18-4 |

| Molecular Formula | C₆H₂Cl₃NO₂ |

| Molecular Weight | 226.45 g/mol |

| Appearance | Colorless to light yellow crystal |

| Melting Point | 135-137 °C |

| Boiling Point | 361 °C |

| Solubility | Insoluble in water, soluble in most organic solvents |

| Purity (Typical) | 98% |

Discovery and History

The precise details of the initial discovery and first synthesis of this compound are not well-documented in publicly accessible scientific literature. It is primarily recognized as an important intermediate in the development of other commercially significant compounds, particularly herbicides.[1] The history of chlorinated pyridine carboxylic acids is closely tied to the development of synthetic auxin herbicides in the mid-20th century. Compounds like picloram (4-amino-3,5,6-trichloropicolinic acid), developed by Dow Chemical Company, demonstrated the potent herbicidal activity of this class of molecules. It is likely that this compound was synthesized and studied during the broader exploration of polychlorinated pyridine derivatives for their biological activity.

Synthesis and Experimental Protocols

One general method described for the preparation of a similar compound involves the reaction of 3,4-dichloropyridine with sodium cyanide to introduce a cyano group, which is then hydrolyzed to a carboxylic acid.[1] However, this starting material would not yield the 2,3,5-trichloro substitution pattern.

A more likely precursor for the synthesis of this compound is 2,3,5-trichloropyridine . The synthesis of this precursor is well-documented.

Synthesis of 2,3,5-Trichloropyridine

A common method for the preparation of 2,3,5-trichloropyridine involves the selective dechlorination of more highly chlorinated pyridines. For example, pentachloropyridine or 2,3,5,6-tetrachloropyridine can be reacted with metallic zinc in a strongly alkaline aqueous solution.[3]

Experimental Protocol: Synthesis of 2,3,5-Trichloropyridine from 2,3,5,6-Tetrachloropyridine [3]

-

Reactants:

-

2,3,5,6-Tetrachloropyridine (1.0 mole)

-

Zinc dust (2.0 gram atoms)

-

8N Sodium hydroxide solution (1.0 liter)

-

Benzene (500 ml)

-

-

Procedure:

-

To a 5-liter, 3-neck flask equipped with a reflux condenser, heater, thermometer, and stirrer, add 216.9 grams (1.0 mole) of 2,3,5,6-tetrachloropyridine, 500 milliliters of benzene, and 1.0 liter of 8N sodium hydroxide.

-

Heat the mixture with stirring.

-

Add 130.7 grams (2.0 gram atoms) of zinc dust.

-

Reflux the mixture for 7 hours. The pH of the reaction mixture should be maintained at 14-15.

-

After the reaction is complete, cool the mixture and filter to remove insoluble materials.

-

Wash the filter cake with benzene and combine the benzene wash with the filtrate.

-

The resulting solution contains 2,3,5-trichloropyridine.

-

Hypothetical Synthesis of this compound

Once 2,3,5-trichloropyridine is obtained, the carboxylic acid group at the 4-position can be introduced through various methods, such as lithiation followed by carboxylation with carbon dioxide, or through a cyanation-hydrolysis sequence.

Hypothetical Experimental Workflow:

Biological Activity and Mechanism of Action

Synthetic auxins mimic the effects of the natural plant hormone indole-3-acetic acid (IAA) but are more stable and persistent in plants.[4] At herbicidal concentrations, they disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, epinasty, and ultimately, plant death.[5][6]

Signaling Pathway of Auxin Herbicides

The generally accepted mechanism of action for auxin herbicides involves their perception by specific receptor proteins in the plant cell.[5] This initiates a signaling cascade that leads to the degradation of transcriptional repressors (Aux/IAA proteins), thereby activating the expression of auxin-responsive genes.[5][6]

Signaling Pathway of Synthetic Auxin Herbicides:

This overstimulation of auxin-responsive pathways leads to a cascade of physiological effects, including the production of other plant hormones like ethylene and abscisic acid, which contribute to the herbicidal symptoms.[4][5]

Conclusion

This compound is a valuable synthetic intermediate, particularly in the agrochemical sector. While its own discovery and detailed biological profile are not extensively documented, its chemical nature and the activities of related compounds strongly point to its function as a synthetic auxin herbicide. The synthetic routes to its precursor, 2,3,5-trichloropyridine, are well-established, providing a foundation for its preparation. Further research to quantify the herbicidal efficacy and spectrum of this compound and its derivatives could lead to the development of new and effective weed management solutions. This guide provides a foundational understanding for researchers and professionals to build upon in their exploration of this and related chlorinated pyridine compounds.

References

- 1. chembk.com [chembk.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 4. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

The Biological Activity of 2,3,5-Trichloroisonicotinic Acid and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the potential biological activity of 2,3,5-trichloroisonicotinic acid and its close structural analog, the synthetic auxin herbicide Picloram (4-amino-3,5,6-trichloropicolinic acid). While specific biological data for this compound is limited in public literature, the extensive research on Picloram offers significant insights into the likely herbicidal mechanism of action. This document summarizes key quantitative data on receptor binding and biological efficacy, details relevant experimental protocols, and visualizes the underlying signaling pathways. The primary mode of action is the mimicry of the plant hormone auxin, leading to uncontrolled growth and subsequent death in susceptible plant species. This is achieved through selective high-affinity binding to specific auxin co-receptors, initiating a cascade of transcriptional changes.

Introduction

Chlorinated pyridine carboxylic acids represent a significant class of synthetic herbicides. Their primary mechanism involves acting as mimics of the natural plant hormone indole-3-acetic acid (IAA), disrupting normal growth and development. While this compound is not as extensively studied as its close analog, Picloram, its structural similarities suggest a comparable mode of action. This guide will therefore leverage the wealth of data on Picloram to infer the potential biological activities of this compound, focusing on its role as a synthetic auxin.

Mechanism of Action: A Synthetic Auxin

The herbicidal activity of picolinate compounds like Picloram stems from their ability to function as synthetic auxins.[1] At the molecular level, these compounds disrupt the natural auxin signaling pathway. In the presence of natural auxin (IAA), the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins form a co-receptor complex with Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors.[2][3] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[4][5] The degradation of these repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then regulate the expression of auxin-responsive genes, leading to controlled growth.[2][6]

Synthetic auxins like Picloram hijack this pathway. They bind to the TIR1/AFB-Aux/IAA co-receptor complex, stabilizing the interaction and promoting the degradation of Aux/IAA repressors.[7][8] This leads to a persistent activation of ARF-mediated transcription, resulting in uncontrolled and disorganized cell growth, and ultimately, plant death.[1]

Signaling Pathway Diagram

Quantitative Data

The efficacy of synthetic auxins is determined by their binding affinity to the auxin co-receptors and their subsequent physiological effects. The following tables summarize key quantitative data for Picloram.

Table 1: Binding Affinities of Auxins to TIR1/AFB Receptors

| Compound | Receptor | KD (μM) | Reference |

| Indole-3-acetic acid (IAA) | TIR1 | 0.13 | [9] |

| AFB2 | 0.54 | [9] | |

| AFB5 | 0.52 | [9] | |

| Picloram | TIR1 | >100 | [9] |

| AFB2 | 18.2 | [9] | |

| AFB5 | 1.3 | [9] | |

| 2,4-D | TIR1 | 1.8 | [9] |

| AFB2 | 4.6 | [9] | |

| AFB5 | 2.1 | [9] |

KD (Equilibrium Dissociation Constant): A lower value indicates higher binding affinity.

The data clearly shows that Picloram has a significantly higher binding affinity for the AFB5 receptor compared to TIR1 and AFB2, suggesting a selective mechanism of action.[7][9][10]

Table 2: Herbicidal and Cytotoxic Effects of Picloram

| Effect | Organism/Cell Line | Endpoint | Value | Reference |

| Root Growth Inhibition | Arabidopsis thaliana | GR50 | ~0.02 µM | [11] |

| Cell Growth Inhibition | Soybean cell culture | TL50 (internal conc.) | 0.17 nM/g fresh weight | [12] |

| Leaf Bud Toxicity | Cotton seedlings | TL50 (internal conc.) | 14.7 nM/g fresh weight | [12] |

| Cytotoxicity | SV-NRK cells | Growth Arrest (>90%) | 3 mM | [13] |

| Cytotoxicity | K-NRK cells | Growth Arrest (>90%) | 3 mM | [13] |

| Aquatic Insect Toxicity | Daphnia magna | LC50 (48h) | 68.3 mg/L | [14] |

| Fish Toxicity | Rainbow Trout | LC50 | 19.3 mg/L | [14] |

GR50: Concentration for 50% growth reduction. TL50: Tolerance limit 50%. LC50: Lethal concentration for 50% of the population.

Table 3: Toxicological Data for Picloram

| Species | Endpoint | Value | Reference |

| Mallard Duck | Acute Oral LD50 | >2510 mg a.e./kg | [15] |

| Bobwhite Quail | LD50 | >5000 mg/kg | [14] |

| Rabbit (dermal) | LD50 | >3980 mg/kg | [14] |

LD50: Lethal dose for 50% of the population. a.e.: acid equivalents.

Experimental Protocols

In Vitro Auxin Receptor Binding Assay (Surface Plasmon Resonance)

This protocol describes the quantitative measurement of binding affinity (KD) of auxins to TIR1/AFB receptors using Surface Plasmon Resonance (SPR).[9]

Objective: To determine the equilibrium dissociation constant (KD) of auxin analogs for the TIR1/AFB-Aux/IAA co-receptor complex.

Materials:

-

Purified TIR1/AFB proteins

-

Purified Aux/IAA proteins (e.g., IAA7)

-

Biotinylated degron peptide from an Aux/IAA protein

-

SPR instrument (e.g., Biacore)

-

Sensor chip coated with streptavidin

-

Test compounds (e.g., Picloram, IAA) dissolved in an appropriate solvent

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization: Immobilize the biotinylated Aux/IAA degron peptide onto the streptavidin-coated sensor chip surface.

-

Binding Analysis: a. Prepare a series of dilutions of the test auxin compound. b. For each concentration, inject a solution containing a fixed concentration of the TIR1/AFB protein and the auxin over the sensor chip. c. Monitor the association and dissociation of the receptor-auxin complex with the immobilized peptide in real-time as a change in the SPR signal (Resonance Units, RU).

-

Data Analysis: a. Record the sensorgrams (RU vs. time) for each auxin concentration. b. Fit the equilibrium binding data to a suitable binding model to calculate the equilibrium dissociation constant (KD).

Root Growth Inhibition Assay

This protocol outlines a method to determine the herbicidal activity of compounds by measuring the inhibition of root growth in a model plant like Arabidopsis thaliana.[11]

Objective: To determine the concentration of a test compound that causes 50% inhibition of root growth (GR50).

Materials:

-

Arabidopsis thaliana seeds

-

Growth medium (e.g., Murashige and Skoog) solidified with agar in petri plates

-

Test compound stock solution

-

Sterile water

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization and Plating: a. Surface sterilize Arabidopsis seeds. b. Sow the seeds on petri plates containing growth medium supplemented with a range of concentrations of the test compound. Include a solvent control.

-

Incubation: a. Stratify the seeds by incubating the plates at 4°C in the dark for 2-3 days. b. Transfer the plates to a growth chamber with a defined light/dark cycle and temperature (e.g., 16h light/8h dark at 22°C).

-

Measurement and Analysis: a. After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings for each concentration. b. Calculate the percent inhibition of root growth relative to the solvent control. c. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the GR50 value.

Experimental Workflow Diagram

Conclusion

While direct experimental data on the biological activity of this compound is scarce, the comprehensive information available for the structurally similar herbicide Picloram provides a strong predictive framework. The mode of action is firmly established as a synthetic auxin, characterized by selective high-affinity binding to the AFB5 auxin co-receptor, leading to the disruption of normal plant growth regulation. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of this and related compounds. Future research should focus on obtaining direct experimental data for this compound to confirm its biological activity profile and to explore potential applications.

References

- 1. invasive.org [invasive.org]

- 2. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SCFTIR1/AFB-based auxin perception: mechanism and role in plant growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Herbicidal Concentrations of Picloram in Cell Culture and Leaf Buds | Weed Science | Cambridge Core [cambridge.org]

- 13. austinpublishinggroup.com [austinpublishinggroup.com]

- 14. wsdot.wa.gov [wsdot.wa.gov]

- 15. fao.org [fao.org]

An In-depth Technical Guide on 2,3,5-Trichloroisonicotinic Acid and its Derivatives for Researchers, Scientists, and Drug Development Professionals

Core Compound: 2,3,5-Trichloroisonicotinic Acid IUPAC Name: 2,3,5-trichloropyridine-4-carboxylic acid CAS Number: 406676-18-4 Chemical Formula: C₆H₂Cl₃NO₂ Molecular Weight: 226.45 g/mol

Introduction

This compound is a member of the pyridine carboxylic acid class of chemical compounds. This class is notable within the agricultural industry for containing numerous synthetic auxin herbicides. These molecules mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, death in susceptible plant species. This technical guide provides a comprehensive overview of this compound, its derivatives, their herbicidal activity, mechanism of action, and relevant experimental protocols.

Chemical Properties and Synthesis

This compound is a solid at room temperature. The synthesis of this compound and its derivatives often involves the precursor 2,3,5-trichloropyridine.

Synthesis of 2,3,5-trichloropyridine (Precursor)

Several methods for the synthesis of 2,3,5-trichloropyridine have been documented. One common approach involves the direct reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc in a strongly alkaline aqueous solution with a water-immiscible reaction medium.

Another synthetic route starts with 2-chloropyridine, which undergoes reaction with water or an alcohol under base catalysis to produce a 2-alkoxypyridine. This intermediate is then chlorinated to yield 3,5-dichloro-2-alkoxypyridine, followed by a final chlorination step to produce 2,3,5-trichloropyridine.[1]

Derivatives of this compound

While specific commercialized derivatives of this compound are not widely documented in publicly available literature, the primary derivatives of interest for herbicidal activity are typically amides and esters. These functionalizations can significantly impact the molecule's uptake, translocation, and metabolism within the target plant.

Biological Activity and Mechanism of Action

As a synthetic auxin, the herbicidal activity of this compound and its derivatives stems from their ability to disrupt normal plant growth processes. These compounds are particularly effective against broadleaf weeds.

Auxin Mimicry and the TIR1/AFB Signaling Pathway

The generally accepted mechanism of action for pyridine carboxylic acid herbicides involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) pathway. This signaling cascade is central to a plant's response to auxin.

-

Perception: The synthetic auxin molecule enters the plant cell and binds to the TIR1/AFB family of F-box proteins, which are part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.

-

Derepression of Aux/IAA: This binding event promotes the interaction between the TIR1/AFB protein and Aux/IAA transcriptional repressor proteins.

-

Ubiquitination and Degradation: The SCF complex ubiquitinates the Aux/IAA proteins, marking them for degradation by the 26S proteasome.

-

Activation of Auxin Response Factors (ARFs): The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of various genes.

-

Gene Expression and Physiological Response: The activation of ARFs leads to the transcription of numerous genes involved in cell division, elongation, and differentiation. The sustained and unregulated expression of these genes, induced by the persistent nature of synthetic auxins, results in epinasty, tissue swelling, and ultimately, plant death.

Caption: TIR1/AFB signaling pathway activated by synthetic auxins.

Quantitative Data

Table 1: Hypothetical Quantitative Herbicidal Activity Data

| Derivative | Target Weed | ED₅₀ (g a.i./ha) |

| This compound, methyl ester | Amaranthus retroflexus | 50 |

| This compound, ethyl ester | Amaranthus retroflexus | 45 |

| This compound, amide | Amaranthus retroflexus | 65 |

| This compound, methyl ester | Abutilon theophrasti | 75 |

| This compound, ethyl ester | Abutilon theophrasti | 70 |

| This compound, amide | Abutilon theophrasti | 90 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through experimental testing.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on common practices for this class of compounds.

Protocol 1: General Synthesis of this compound Esters

-

Acid Chloride Formation: Suspend this compound in a suitable solvent (e.g., dichloromethane or toluene) with a catalytic amount of dimethylformamide (DMF). Add thionyl chloride or oxalyl chloride dropwise at room temperature and then reflux the mixture until the reaction is complete (monitored by TLC or GC-MS). Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.

-

Esterification: Dissolve the crude acid chloride in a dry, inert solvent (e.g., dichloromethane). Add the desired alcohol (e.g., methanol, ethanol) and a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution at 0°C. Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography or recrystallization.

Caption: General workflow for the synthesis of ester derivatives.

Protocol 2: Greenhouse Herbicidal Efficacy Assay

-

Plant Preparation: Grow target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) in pots containing a standard potting mix in a greenhouse with controlled temperature, humidity, and photoperiod.

-

Herbicide Application: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone) with a surfactant. Dilute the stock solutions with water to achieve a range of application rates. Apply the herbicide solutions to the plants at a consistent growth stage (e.g., 2-4 true leaves) using a calibrated sprayer.

-

Evaluation: Visually assess the herbicidal injury at set time points (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = plant death).

-

Data Analysis: Determine the ED₅₀ values by plotting the dose-response data and fitting it to a suitable regression model (e.g., log-logistic).

Protocol 3: In Vitro TIR1/AFB Binding Assay

-

Protein Expression and Purification: Express and purify the TIR1/AFB receptor protein and a specific Aux/IAA protein using a suitable expression system (e.g., E. coli or insect cells).

-

Binding Assay: Perform a competitive binding assay using a labeled auxin (e.g., ³H-IAA) and varying concentrations of the test compound. The assay can be performed using techniques such as surface plasmon resonance (SPR) or fluorescence polarization.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of the test compound, which represents the concentration required to displace 50% of the labeled auxin from the receptor.

Conclusion

This compound and its derivatives represent a promising area of research within the field of synthetic auxin herbicides. Their mechanism of action through the well-characterized TIR1/AFB signaling pathway provides a solid foundation for rational drug design and optimization. Further research is warranted to synthesize and evaluate a broader range of derivatives to identify compounds with enhanced herbicidal efficacy, improved crop selectivity, and favorable environmental profiles. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

A Theoretical Investigation of 2,3,5-Trichloroisonicotinic Acid: A Technical Guide

Introduction

2,3,5-Trichloroisonicotinic acid is a halogenated derivative of isonicotinic acid, a molecule of interest in various chemical and pharmaceutical contexts. Theoretical studies, particularly those employing quantum chemical calculations, are invaluable for elucidating the structural, electronic, and reactive properties of such molecules. Understanding these fundamental characteristics at a molecular level is crucial for predicting their behavior, designing new derivatives with desired properties, and understanding their potential biological activity.

This technical guide outlines a comprehensive theoretical approach for the study of this compound, providing researchers, scientists, and drug development professionals with a robust framework for in silico analysis. The methodologies and expected data are based on computational studies of structurally related compounds.

Computational Methodology

A standard and effective approach for the theoretical investigation of organic molecules like this compound involves Density Functional Theory (DFT). DFT methods offer a good balance between computational cost and accuracy for predicting molecular properties.

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.

Protocol:

-

The initial 3D structure of this compound is constructed using a molecular building program.

-

The geometry is then optimized using a DFT method, for instance, the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory is widely used and has been shown to provide reliable results for a range of organic molecules.

-

Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.

Electronic Properties and Reactivity Descriptors

Following geometry optimization, a series of calculations can be performed to determine the electronic properties and global reactivity descriptors of the molecule.

Protocol:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

-

Mulliken Population Analysis: This analysis is used to calculate the partial atomic charges on each atom in the molecule, providing insights into the charge distribution and potential sites for electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP) Surface: The MEP surface is calculated to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is useful for predicting intermolecular interactions.

Predicted Quantitative Data

The following tables summarize the expected quantitative data for this compound based on a hypothetical DFT study at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Predicted Geometrical Parameters

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (pyridine ring) | 1.38 - 1.40 |

| C-N (pyridine ring) | 1.33 - 1.35 |

| C-Cl | 1.73 - 1.75 |

| C-C (carboxyl) | 1.50 - 1.52 |

| C=O (carboxyl) | 1.21 - 1.23 |

| C-O (carboxyl) | 1.34 - 1.36 |

| O-H (carboxyl) | 0.96 - 0.98 |

| **Bond Angles (°) ** | |

| C-N-C (pyridine ring) | 117 - 119 |

| C-C-C (pyridine ring) | 119 - 121 |

| C-C-Cl | 118 - 120 |

| C-C-COOH | 120 - 122 |

| O=C-O (carboxyl) | 123 - 125 |

Table 2: Predicted Electronic Properties and Reactivity Descriptors

| Property | Predicted Value |

| Energy of HOMO (eV) | -7.0 to -6.5 |

| Energy of LUMO (eV) | -2.5 to -2.0 |

| HOMO-LUMO Energy Gap (eV) | 4.5 to 5.0 |

| Dipole Moment (Debye) | 2.0 - 3.0 |

Table 3: Predicted Mulliken Atomic Charges

| Atom | Predicted Charge (e) |

| N1 | -0.4 to -0.5 |

| C2 (C-Cl) | +0.2 to +0.3 |

| C3 (C-Cl) | +0.2 to +0.3 |

| C4 (C-COOH) | +0.1 to +0.2 |

| C5 (C-Cl) | +0.2 to +0.3 |

| C6 | -0.1 to 0.0 |

| Cl (on C2) | -0.1 to -0.2 |

| Cl (on C3) | -0.1 to -0.2 |

| Cl (on C5) | -0.1 to -0.2 |

| C (carboxyl) | +0.6 to +0.7 |

| O (carbonyl) | -0.5 to -0.6 |

| O (hydroxyl) | -0.6 to -0.7 |

| H (hydroxyl) | +0.4 to +0.5 |

Visualizations

Workflow for Theoretical Analysis

The following diagram illustrates a typical workflow for the computational study of a molecule like this compound.

Caption: Workflow for a typical computational chemistry study.

HOMO-LUMO Relationship to Reactivity

The Frontier Molecular Orbitals (HOMO and LUMO) are key to understanding chemical reactivity. The diagram below illustrates their roles.

Caption: Role of HOMO and LUMO in chemical reactions.

Conclusion

While specific experimental or theoretical data for this compound is currently limited, this guide provides a comprehensive framework for its theoretical investigation using modern computational chemistry techniques. The outlined protocols and expected data for geometric, electronic, and reactivity parameters offer a solid foundation for future research. Such studies are essential for a deeper understanding of the properties of this and other related halogenated compounds, which can, in turn, guide their synthesis and application in various fields, including drug discovery and materials science.

In-Depth Technical Guide: Safety and Handling of 2,3,5-Trichloroisonicotinic Acid

Executive Summary

This guide provides a comprehensive overview of the safety and handling protocols for 2,3,5-Trichloroisonicotinic acid (CAS No. 406676-18-4), a chlorinated pyridine derivative used in research and development. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

A critical review of available safety literature reveals that the toxicological properties of this compound have not been fully investigated.[1] The available Safety Data Sheet (SDS) classifies the compound as an irritant to the eyes, skin, mucous membranes, and upper respiratory tract, and indicates it may be harmful if ingested or inhaled.[1] Due to the absence of specific quantitative toxicological data, such as LD50 values, a precautionary approach is mandated. All handling procedures should be performed under the assumption that the compound is potent and potentially hazardous.

This guide synthesizes information from the available SDS and established best practices for handling similar chemical structures. It includes detailed data on physicochemical properties, GHS hazard classifications, personal protective equipment (PPE), and emergency procedures. Furthermore, it provides detailed experimental protocols for safe handling and spill response, alongside graphical workflows to guide users in risk mitigation and emergency management. Given the data limitations, users are strongly advised to perform a thorough risk assessment before commencing any work with this compound.

Physicochemical and Identification Data

Proper identification and understanding of the physical properties of a chemical are foundational to its safe handling.

| Property | Value | Source |

| IUPAC Name | 2,3,5-trichloropyridine-4-carboxylic acid | P&S Chemicals |

| CAS Number | 406676-18-4 | --INVALID-LINK--[1] |

| Molecular Formula | C₆H₂Cl₃NO₂ | --INVALID-LINK--[2] |

| Molecular Weight | 226.4 g/mol | --INVALID-LINK--[2] |

| Appearance | Solid (Form not specified) | --INVALID-LINK--[1] |

| Purity | 98% | ChemUniverse |

Hazard Identification and Classification

Classification according to the Globally Harmonized System (GHS) is based on the available Safety Data Sheet. The primary hazards are related to its irritant properties.

| GHS Classification | Hazard Statement | Precautionary Statement(s) | Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

|

| Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

|

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

|

| Acute Toxicity (Oral/Inhalation) | May be harmful by ingestion and inhalation. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

|

Data sourced from the Matrix Scientific SDS and analogous compounds like 4-Chloropicolinic acid.[1][3]

Toxicological Information

As previously noted, the toxicological profile of this compound is not well-defined. The information below is based on the limited data available and inferences from related chemical classes.

| Toxicity Metric | Value | Remarks |

| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available. | May be harmful by ingestion and inhalation.[1] Material is irritating to mucous membranes and upper respiratory tract.[1] |

| LD50 (Oral, Rat) | Data not available. | For the related compound Picloram (4-amino-3,5,6-trichloropicolinic acid), the LD50 is >5,000 mg/kg, indicating low acute toxicity for that specific analog.[4] |

| Carcinogenicity, Mutagenicity, Reproductive Toxicity | Data not available. | No component of similar compounds is identified as a carcinogen by IARC, NTP, or OSHA. |

Potential Mechanism of Action

While the specific mechanism of toxicity in humans has not been elucidated, two potential pathways can be inferred from related picolinic acid derivatives:

-

Metal Chelation : Picolinic acid and its analogs are known to chelate divalent metal ions like zinc (Zn²⁺) and iron (Fe²⁺).[5] These metal ions are crucial cofactors for numerous enzymes, including those involved in DNA replication and cellular metabolism. Chelation can disrupt these processes, leading to inhibition of cell growth and cytotoxicity.[5][6]

-